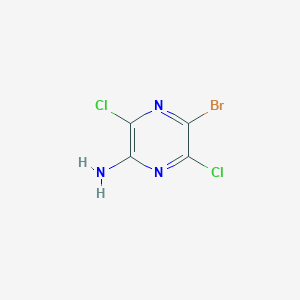

5-Bromo-3,6-dichloropyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3,6-dichloropyrazin-2-amine is a useful research compound. Its molecular formula is C4H2BrCl2N3 and its molecular weight is 242.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Amination

5-Bromo-3,6-dichloropyrazin-2-amine is used in catalytic amination processes. For example, the amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, is catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity, as demonstrated in a study by Ji, Li, and Bunnelle (2003) (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Regioselective Nucleophilic Aromatic Substitution

The compound is also important in regioselective nucleophilic aromatic substitution (S(N)Ar) reactions. A study by Scales et al. (2013) found that amines preferentially attack unsymmetrical 3,5-dichloropyrazines at specific positions based on the substituents' electron-withdrawing or donating properties (S. Scales et al., 2013).

Synthesis and Crystal Structure Analysis

Research by Doulah et al. (2014) involved the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, leading to the synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound closely related to this compound. This work highlighted the utility of X-ray crystallography in analyzing the crystal structure of such compounds (A. Doulah et al., 2014).

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to synthesize pyrimido[4,5-e][1,3,4] thiadiazine derivatives using this compound, showcasing its versatility in heterocyclic chemistry (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).

Coordination Polymers Formation

In the field of inorganic chemistry, this compound plays a role in forming coordination polymers. Mailman et al. (2020) demonstrated the formation of coordination polymers with copper (I) bromide, involving a combination of halogen and hydrogen bonding (A. Mailman et al., 2020).

Chemo- and Regioselective Reactions

The compound is also significant in chemo- and regioselective reactions. For instance, Moraes et al. (2019) described the reaction of 5-bromo enones with pyrazoles, yielding unexpected N,O-aminal derivatives, demonstrating its utility in organic synthesis (Paulo A. Moraes et al., 2019).

Electrochemical Studies

In electrochemical research, comparative studies of the redox process of Quinoxaline and Brimonidine, involving this compound, have been carried out to understand their kinetic and thermodynamic parameters, as explored by Rupar et al. (2018) (J. Rupar et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-bromo-3,6-dichloropyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMDHWGZTPXFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)

![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)